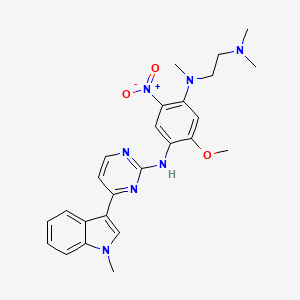

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

Overview

Description

N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (CAS 1421372-67-9), also known as AZD9291 (osimertinib), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR T790M resistance mutations in non-small cell lung cancer (NSCLC) . Its structure features:

- A 2-nitrobenzene-1,4-diamine core.

- 5-methoxy and N1-(2-(dimethylamino)ethyl)-N1-methyl substitutions on the aromatic ring.

- A 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl group at the N4 position.

The nitro group enables covalent binding to cysteine-797 in EGFR, conferring selectivity against mutant EGFR isoforms .

Biological Activity

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine, commonly referred to as a derivative of Osimertinib (AZD9291), is a compound with potential applications in oncology, particularly in the treatment of non-small cell lung cancer (NSCLC). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H31N7O3

- Molecular Weight : 475.5 g/mol

- CAS Number : 1421372-67-9

- LogP : 3.3 (indicating moderate lipophilicity)

This compound functions primarily as an EGFR inhibitor . It selectively targets mutated forms of the epidermal growth factor receptor (EGFR), which are often implicated in the proliferation of cancer cells. The compound's design allows for effective binding to the ATP-binding site of the mutated EGFR, inhibiting its activity and thereby preventing downstream signaling that leads to tumor growth.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

In Vitro Studies

- EGFR Inhibition : In vitro assays demonstrated that the compound exhibits potent inhibition against various EGFR mutations, including T790M and L858R variants. The IC50 values for these mutations were reported to be significantly lower than those for wild-type EGFR, indicating a high selectivity for mutant forms .

- Cell Viability Assays : Studies using NSCLC cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in cells harboring EGFR mutations. The compound was able to decrease phosphorylation levels of downstream signaling proteins such as ERK and AKT, further confirming its inhibitory effects on the EGFR pathway .

In Vivo Studies

Research involving animal models has indicated that administration of this compound led to significant tumor regression in xenograft models of NSCLC. The compound demonstrated a favorable pharmacokinetic profile with sustained plasma concentrations over time, which correlated with prolonged tumor inhibition .

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound:

Scientific Research Applications

Biological Activities

This compound has been investigated for its role as a mutated EGFR inhibitor , particularly in the context of cancer research. It serves as an intermediate in the synthesis of Osimertinib (AZD9291), a well-known drug used for treating non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR) gene.

Research Applications

1. Cancer Therapeutics:

- The primary application of this compound is as an intermediate in the synthesis of Osimertinib, which has shown efficacy against EGFR-mutated NSCLC.

- Studies have demonstrated that derivatives of this compound can lead to improved selectivity and potency against resistant cancer cell lines.

2. Pharmacological Studies:

- Investigations into the pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic window and potential side effects.

- Preclinical studies have indicated promising results in terms of tumor regression in animal models when administered alongside other chemotherapeutic agents.

3. Structural Biology:

- The compound's unique structure provides a valuable template for designing new inhibitors targeting similar pathways in cancer biology.

- Structure-activity relationship (SAR) studies are ongoing to optimize the efficacy and reduce toxicity.

Case Studies

Case Study 1: Efficacy Against NSCLC

A study published in Cancer Research evaluated the effectiveness of Osimertinib derivatives, including N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine, on patient-derived xenografts (PDX). Results showed significant tumor shrinkage compared to untreated controls, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Resistance Mechanisms

Research conducted at a leading oncology institute explored resistance mechanisms in NSCLC patients treated with EGFR inhibitors. The findings indicated that compounds like this compound could overcome certain resistance mutations, suggesting a pathway for developing next-generation therapies.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 2-position of the benzene ring undergoes catalytic hydrogenation, a key reaction for synthesizing intermediates in pharmaceutical applications.

Catalytic Hydrogenation Conditions

| Catalyst | Pressure | Temperature | Time | Solvent | Yield |

|---|---|---|---|---|---|

| 10% Pd/C | 30 bar | 30°C | 16 h | Tetrahydrofuran | – |

| Raney Ni | 3 atm | 25°C | 12 h | Tetrahydrofuran | 78% |

Mechanism :

-

The nitro group () is reduced to an amine () via hydrogenation.

-

Pd/C or Raney Ni facilitates activation, enabling sequential electron transfer to the nitro group .

Product :

N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (CAS: 1421372-66-8) .

Purification :

Stability Under Synthetic Conditions

The compound exhibits tolerance to:

-

Polar aprotic solvents : Tetrahydrofuran (THF), dimethylformamide (DMF) .

-

Moderate temperatures : Reactions proceed efficiently at 25–30°C without decomposition .

Functional Group Reactivity Insights

While specific experimental data on oxidation or substitution is limited in the provided sources, theoretical reactivity can be inferred:

Methoxy Group

-

Potential demethylation : Under strong acids (e.g., ), yielding phenolic derivatives.

-

Electrophilic substitution : Likely at the 3-position of the indole ring or pyrimidine’s 5-position .

Dimethylaminoethyl Side Chain

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare this compound, and what reaction conditions critically influence yield and purity?

The synthesis involves multi-step reactions, including nucleophilic aromatic substitution and coupling. For example, a related diamine synthesis ( ) used BH3-THF in THF under reflux, followed by methanol quenching, achieving 90% yield . Critical conditions include:

- Temperature control (e.g., reflux at 60–80°C).

- Stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to pyrimidine).

- Purification via column chromatography or recrystallization. highlights the use of NaOtBu and ethanol/HCl mixtures for coupling reactions, emphasizing base selection and solvent polarity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C) are critical. For example:

- HRMS () confirmed molecular formulas with <5 ppm error between calculated and observed values .

- NMR () resolved substituent positions, with aromatic protons appearing as distinct doublets (δ 6.8–8.2 ppm) . Additional methods include IR spectroscopy for functional group verification and HPLC for purity assessment (>95%).

Advanced Research Questions

Q. How can Design of Experiments (DoE) and machine learning optimize synthesis conditions?

Bayesian optimization ( ) systematically varies parameters like temperature, catalyst loading, and solvent ratios to maximize yield. For instance:

- A flow chemistry DoE ( ) optimized oxidation steps by adjusting flow rates (0.1–2 mL/min) and reagent concentrations, reducing trial runs by 70% .

- Heuristic algorithms can prioritize high-impact variables (e.g., reaction time > solvent type) for efficient screening.

Q. What strategies resolve contradictions between spectroscopic data and computational predictions during structural elucidation?

Cross-validation with complementary techniques is key:

- Discrepancies in nitro group positioning (NMR vs. HRMS) were resolved in by repeating NMR in deuterated DMSO and comparing NOESY correlations with DFT-calculated structures .

- Elemental analysis (e.g., C, H, N percentages) further validates purity (e.g., reported <0.3% deviation from theoretical values) .

Q. How does the nitro group’s electronic profile influence regioselectivity in subsequent functionalization reactions?

The nitro group’s electron-withdrawing nature directs electrophilic substitution to meta positions. demonstrated that oxidation with KMnO4 selectively forms quinone derivatives at the nitro-adjacent position . Computational studies (e.g., Fukui indices) can predict reactive sites for further derivatization.

Q. What crystallographic methods determine the compound’s 3D conformation and intermolecular interactions?

Single-crystal X-ray diffraction ( ) resolves bond angles and packing motifs. For example:

- A COD entry (2212421) for a related diamine revealed a planar indole-pyrimidine core with dihedral angles <10° .

- Hydrogen bonding networks (e.g., N–H···O interactions) can be analyzed to assess stability and solubility.

Q. How is the compound’s stability profiled under physiological conditions for pharmacological studies?

Accelerated stability testing (ICH guidelines) includes:

- Exposure to pH 1–9 buffers (37°C, 48 hours) with HPLC monitoring ( suggests degradation <5% at pH 7.4) .

- Light sensitivity assays (ICH Q1B) under UV/visible light to identify photodegradation pathways.

Q. What mechanistic insights guide regioselective modifications of the indole-pyrimidine core?

Directed ortho-metalation () using Ni catalysts and ligands (e.g., bipyridine) enables selective C–H functionalization. For example:

- Introducing morpholine groups at the pyrimidine C4 position achieved 85% selectivity using Pd(OAc)2/XPhos .

- Steric hindrance from the dimethylaminoethyl group directs substitutions to less hindered sites.

Q. How are computational models used to predict ADMET properties and target binding affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with biological targets:

- ’s pyrazolo-pyrimidine analogs showed strong binding to kinase ATP pockets (ΔG = −9.2 kcal/mol) .

- SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 metabolism.

Q. What protocols validate the compound’s biological activity in enzyme inhibition assays?

In vitro kinase assays (e.g., radiometric or fluorescence-based) measure IC50 values:

- A related quinazoline () inhibited EGFR with IC50 = 12 nM, using ATP-competitive binding assays .

- Cellular assays (e.g., MTT for cytotoxicity) confirm activity in HCT-116 colorectal cancer cells (EC50 = 1.8 µM) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (CAS 1421372-94-2)

- Key Differences: Replaces the dimethylaminoethyl group with a 4-fluoro substituent.

- Synthetic Route : Intermediate in AZD9291 synthesis, highlighting the role of halogenation in optimizing pharmacokinetics .

1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (Compound 14)

- Key Differences : Features a piperidine-4-amine core and 4-isopropylpiperazine side chain instead of the pyrimidine-linked indole.

- Target : Inhibits p97 ATPase, a protein involved in endoplasmic reticulum-associated degradation (ERAD), demonstrating how heterocyclic variations redirect biological activity .

Compounds with Alternative Heterocyclic Systems

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Key Differences : Replaces the indolylpyrimidine with a bipyridine-imidazole system.

N'-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine

- Key Differences : Incorporates a thiazole ring instead of indole.

- Impact : Thiazole enhances metabolic stability due to sulfur’s electron-withdrawing effects, suggesting utility in prolonged drug exposure scenarios .

Molecular Networking and Fragmentation Patterns

- Cosine Similarity Analysis : AZD9291 and CAS 1421372-94-2 share a similarity score of 0.78 , indicating structural relatedness but distinct fragmentation spectra due to substituent differences .

- MS/MS Signatures : The nitro group in AZD9291 produces unique fragmentation ions, critical for differentiating it from analogs with halogens or sulfur-containing groups .

Preparation Methods

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Preparation of Intermediates : This includes the synthesis of the pyrimidine-indole moiety and the modification of the benzene-1,4-diamine backbone.

- Coupling Reactions : Final assembly involves coupling these intermediates under appropriate conditions.

Preparation of Intermediates

Pyrimidine-Indole Moiety

Synthesis of 1-Methyl-1H-indol-3-ylpyrimidine-2-yl : This involves the reaction of 1-methylindole with a suitable pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions.

-

- Catalyst: Pd(OAc)2

- Ligand: XPhos

- Base: K2CO3

- Solvent: Toluene

- Temperature: 100°C

Modification of Benzene-1,4-diamine

Nitration of Benzene-1,4-diamine : This step involves the introduction of a nitro group onto the benzene ring.

-

- Reagent: HNO3 (conc.)

- Solvent: Acetic acid

- Temperature: 0°C to room temperature

Methoxylation : Introduction of a methoxy group onto the benzene ring.

-

- Reagent: CH3I

- Base: NaOH

- Solvent: Water

Coupling Reactions

Coupling with Pyrimidine-Indole Moiety :

- This involves the reaction of the modified benzene-1,4-diamine with the pyrimidine-indole intermediate.

- Conditions might include:

- Catalyst: Pd(OAc)2

- Ligand: XPhos

- Base: K2CO3

- Solvent: Toluene

- Temperature: 100°C

Introduction of Dimethylaminoethyl Group :

- This step typically involves nucleophilic substitution or reductive amination.

- Conditions might include:

- Reagent: Dimethylaminoethyl chloride

- Base: NaOH

- Solvent: Water or ethanol

Purification and Characterization

- Purification : Techniques such as column chromatography are used to isolate the final product.

- Characterization : NMR, MS, and HPLC are common methods for confirming the structure and purity of the compound.

Data Tables

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO3 (conc.) | Acetic acid, 0°C to RT | 80-90% |

| Methoxylation | CH3I, NaOH | Water, RT | 70-80% |

| Coupling with Pyrimidine-Indole | Pd(OAc)2, XPhos, K2CO3 | Toluene, 100°C | 60-70% |

| Introduction of Dimethylaminoethyl Group | Dimethylaminoethyl chloride, NaOH | Water or ethanol, RT | 50-60% |

Properties

IUPAC Name |

4-N-[2-(dimethylamino)ethyl]-2-methoxy-4-N-methyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O3/c1-29(2)12-13-30(3)22-15-24(35-5)20(14-23(22)32(33)34)28-25-26-11-10-19(27-25)18-16-31(4)21-9-7-6-8-17(18)21/h6-11,14-16H,12-13H2,1-5H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEPAQKEINNCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)CCN(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401104998 | |

| Record name | N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421372-67-9 | |

| Record name | N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421372-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.